molecular formula C13H15BrO4 B1313168 Diethyl 4-bromophenylmalonate CAS No. 93139-85-6

Diethyl 4-bromophenylmalonate

Cat. No. B1313168
CAS RN: 93139-85-6
M. Wt: 315.16 g/mol
InChI Key: NEEVEYWBDFTMKS-UHFFFAOYSA-N
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Description

Diethyl 4-bromophenylmalonate is a chemical compound with the empirical formula C13H15BrO4 . It belongs to the category of malonate esters. This compound is used by early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of chiral halogenated acetic acids often starts from diethyl malonate . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps with great versatility .


Molecular Structure Analysis

The molecular weight of Diethyl 4-bromophenylmalonate is 315.16 g/mol . The linear formula of this compound is C13H15BrO4 .


Chemical Reactions Analysis

The reaction of Diethyl 4-bromophenylmalonate involves the formation of an intermediate, which is considered the rate-determining step . The halogenation of diethyl malonate with bromine leads to diethyl bromomalonate .


Physical And Chemical Properties Analysis

Diethyl 4-bromophenylmalonate is a solid compound . The InChI key for this compound is NEEVEYWBDFTMKS-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Reactivity :

    • Diethyl 4-bromophenylmalonate is used in the efficient synthesis of substituted 4-bromophenols, demonstrating regioselectivity in reactions involving the corresponding phenol and diethyl bromomalonate (Coumbarides et al., 2001).
    • It serves as a key reagent in the synthesis of various benzoxazines, which are investigated for their antibacterial activities (Dabholkar & Gavande, 2012).
    • In reactions with aliphatic tertiary amines, diethyl bromomalonate produces various compounds, highlighting its versatility in chemical reactions (Wittmann, Sobhi, & Petio, 1976).
  • Catalysis and Polymerization :

    • It is used in palladium-catalyzed intramolecular amination for the synthesis of β-carbolin-1-ones, indicating its role in complex organic synthesis (Miura, Goto, Hashimoto, & Hachiya, 2020).
    • Diethyl 4-bromophenylmalonate also finds application in zinc-mediated addition reactions to alkynes, leading to the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Miersch, Harms, & Hilt, 2014).
  • Chemical Synthesis and Transformations :

  • Polymer Chemistry :

    • In polymer chemistry, it is employed in atom transfer radical polymerization of 4-vinylphenyloxirane, illustrating its importance in creating well-defined linear and star-shaped epoxide-containing homopolymers (McLeod & Tsarevsky, 2014).

Safety And Hazards

Diethyl 4-bromophenylmalonate is classified under Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 hazard classifications . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . The compound is considered a combustible solid .

Future Directions

Diethyl 4-bromophenylmalonate is provided to early discovery researchers as part of a collection of unique chemicals . It is used in the synthesis of a variety of halogenated (chiral) acetic acids . The future directions of this compound could involve further exploration of its synthesis and potential applications in various fields.

properties

IUPAC Name

diethyl 2-(4-bromophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVEYWBDFTMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441216
Record name DIETHYL 4-BROMOPHENYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-bromophenylmalonate

CAS RN

93139-85-6
Record name DIETHYL 4-BROMOPHENYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-bromophenyl)acetate (5.0 g, 21 mmol) in dry THF (40 mL) at −78° C. was added a 2.0M solution of lithium diisopropylamide in THF (11 mL, 22 mmol). After stirring for 30 minutes at −78° C., ethyl cyanoformate (2.0 mL, 21 mmol) was added and the mixture was allowed to warm to room temperature. After stirring for 48 h at room temperature, the mixture was quenched with water (10 mL). The reaction was partitioned between 1 N HCl (50 mL) and dichloromethane (50 mL), and the organic layer was separated. The organic layer was washed with 1 N HCl (50 mL), dried over Na2SO4 and evaporated. The crude material was purified by silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes to give diethyl 2-(4-bromophenyl)malonate (2.6 g, 41%) 1H NMR (400 MHz, DMSO-d6) δ 7.60-7.58 (m, 2H), 7.36-7.34 (m, 2H), 5.03 (s, 1H), 4.21-4.09 (m, 4H), 1.20-1.16 (m, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 60 wt %-sodium hydride (2.47 g, 61.7 mmol) in 1,4-dioxane (103 ml) and hexamethylphosphoramide (7.70 ml) was added diethyl malonate (9.88 g, 61.7 mmol) at room temperature under nitrogen atmosphere. The resulting mixture was stirred at room temperature for one hour and copper(I) bromide (10.6 g, 74.0 mmol) and 1-bromo-4-iodobenzene (19.2 g, 67.9 mmol) was added. The mixture was refluxed for 5 hours and cooled to room temperature. The solid materials were filtered off through a pad of Celite. After concentration, the residue was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=24/1) to afford diethyl 2-(4-bromophenyl)malonate as colorless oil (8.82 g, 41%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under argon flow, 10.85 g of diethyl carbonate was dissolved in 60 ml of benzene, and 2.75 g of 60% sodium hydride was added and the mixture was heated to reflux. A solution of 5.58 g of ethyl 4-bromophenylacetate/20 ml of benzene was added dropwise to the solution over 1 hour, and the mixture was heated to reflux for 1 hour. After cooling, ice-cold water was added dropwise to the reaction solution slowly. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=10:1) to provide 6.45 g of the objective compound as colorless oil.
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Carter, A Mason, MA Baker, DG Bettler… - …, 2017 - ACS Publications
… Diethyl 4-bromophenylmalonate (2.16 g, 6.85 mmol) was dissolved in methanol (11.6 mL), … dropwise to the stirring solution of diethyl 4-bromophenylmalonate. The reaction mixture was …
Number of citations: 8 pubs.acs.org
A Sierra Marrero - 2020 - repositori.uji.es
… First, diethyl 4-bromophenylmalonate is obtained through a coppercatalyzed α-arylation of diethyl malonate with 1-bromo-4-iodobenzene. Diethyl 4bromophenylmalonate is then …
Number of citations: 0 repositori.uji.es
P Laackmann, W Friedrichsen - Tetrahedron, 1996 - Elsevier
The preparation of bis-(pyrimidiniumolates) (8a-d, 10) is described. Semiempirical quantum chemical calculations (AM1, PM3) for 2a, 8a, 10, 11 and 12 and an ab initio treatment (6–…
Number of citations: 4 www.sciencedirect.com

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